molecular formula C10H10INO B2879678 N-cyclopropyl-4-iodobenzamide

N-cyclopropyl-4-iodobenzamide

Cat. No.: B2879678
M. Wt: 287.10 g/mol
InChI Key: PZYDJAWERUKJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-637845 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.

Industrial Production Methods

Industrial production methods for WAY-637845 are also proprietary and are not publicly available. it is known that the compound is produced under stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

WAY-637845 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-637845 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used.

Major Products Formed

The major products formed from the reactions of WAY-637845 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide has applications in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. It is also studied for its potential biological activity, including interactions with enzymes and receptors, and is explored as a therapeutic agent for diseases where modulation of specific molecular targets is beneficial. In industry, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Chemical Reactions
N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide can undergo oxidation to introduce additional functional groups or modify existing ones, with common oxidizing agents including potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reduction reactions can also be employed to remove or alter functional groups, such as reducing the iodine atom using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Substitution reactions at the iodine site can be performed using nucleophiles like sodium azide (NaN3) and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the iodine site.

Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Mechanism of Action

WAY-637845 exerts its effects by inhibiting protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes. The compound binds to the active site of the kinase, preventing its activity and thereby modulating various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    WAY-600: Another protein kinase inhibitor with a similar mechanism of action.

    WAY-204: A compound with comparable biological activity but different chemical structure.

    WAY-123: Shares similar applications in scientific research but has distinct molecular targets.

Uniqueness of WAY-637845

WAY-637845 is unique due to its specific binding affinity and selectivity for certain protein kinases. This makes it a valuable tool in research focused on understanding kinase-related cellular processes and developing targeted therapies .

Biological Activity

N-cyclopropyl-4-iodobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H10_{10}I1_{1}N1_{1}O1_{1}
  • Molecular Weight : 273.10 g/mol
  • Purity : ≥98% (as per product data sheets)

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In studies evaluating various compounds, it was noted that derivatives of benzamide often exhibit significant antibacterial effects. The minimum inhibitory concentrations (MICs) for related compounds suggest that this class of compounds can effectively disrupt microbial membranes, leading to bactericidal effects.

CompoundMIC (µM)Target Organism
This compound4.2A. baumannii
Cycloviolacin O22.1B. subtilis

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study: Cytotoxicity Evaluation

In a cytotoxicity study involving several cancer cell lines, this compound was tested for its effects on cell viability. Results indicated a dose-dependent reduction in cell viability, with IC50_{50} values ranging from 0.1 to 3.5 µM across different cell types.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling cascades.

Research Findings

  • Antimicrobial Studies : Research has shown that N-cyclopropyl derivatives can disrupt bacterial membranes, leading to rapid cell death.
  • Antitumor Studies : In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

Properties

IUPAC Name

N-cyclopropyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYDJAWERUKJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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